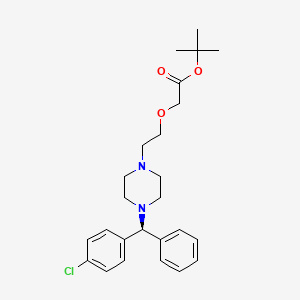

tert-Butyl (S)-Cetirizine

Overview

Description

Tert-Butyl (S)-Cetirizine, commonly known as TBC, is a chiral pharmaceutical intermediate, which is widely used in the synthesis of various drugs and other compounds. It is a derivative of the antihistamine drug cetirizine, which is used to treat allergies and hay fever. TBC is an important intermediate for the synthesis of cetirizine and is also used in the synthesis of other drugs, such as the anticonvulsant drug zonisamide.

Mechanism of Action

Tert-Butyl (S)-Cetirizine acts as an antihistamine, which means it works by blocking the action of histamine, a chemical released by the body during an allergic reaction. Histamine binds to receptors on cells in the body, causing symptoms like sneezing, itching, and watery eyes. TBC blocks the action of histamine, preventing these symptoms.

Biochemical and Physiological Effects

Tert-Butyl (S)-Cetirizine has a number of biochemical and physiological effects. It acts as an antihistamine, as mentioned above, and also has anti-inflammatory and analgesic effects. It also has a number of other effects, such as reducing the production of certain inflammatory mediators, inhibiting the release of histamine from mast cells, and reducing the production of leukotrienes.

Advantages and Limitations for Lab Experiments

Tert-Butyl (S)-Cetirizine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is cost-effective. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that TBC is a potent antihistamine and should be handled with caution.

Future Directions

There are several future directions for the use of Tert-Butyl (S)-Cetirizine. One potential direction is in the development of new drugs, as TBC is an important intermediate in the synthesis of cetirizine and other drugs. Another potential direction is in the study of drug metabolism, as TBC can be used to study the metabolism of drugs and their effects on the body. Additionally, TBC can be used in the synthesis of other pharmaceuticals and chiral compounds. Finally, TBC could be used in the development of new antihistamines, as it has been shown to have anti-inflammatory and analgesic effects.

Scientific Research Applications

Tert-Butyl (S)-Cetirizine is used in various scientific research applications, such as in the synthesis of cetirizine and other drugs, in the study of drug metabolism, and in the development of new drugs. It is also used in the synthesis of chiral compounds, which are compounds that have two different forms that are mirror images of each other. TBC is also used in the synthesis of other compounds, such as zonisamide, as well as other pharmaceuticals.

properties

IUPAC Name |

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-Cetirizine | |

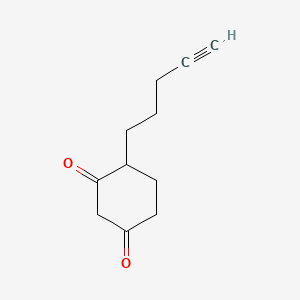

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)